molecular formula C14H12Cl2OS B14627362 1-(Chloromethyl)-2-[(4-chlorophenyl)sulfanyl]-4-methoxybenzene CAS No. 54506-89-7

1-(Chloromethyl)-2-[(4-chlorophenyl)sulfanyl]-4-methoxybenzene

Cat. No.: B14627362
CAS No.: 54506-89-7
M. Wt: 299.2 g/mol
InChI Key: LRHSIJONGKJFRD-UHFFFAOYSA-N
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Description

1-(Chloromethyl)-2-[(4-chlorophenyl)sulfanyl]-4-methoxybenzene is an organic compound that features a benzene ring substituted with chloromethyl, chlorophenylsulfanyl, and methoxy groups

Preparation Methods

The synthesis of 1-(Chloromethyl)-2-[(4-chlorophenyl)sulfanyl]-4-methoxybenzene typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-chlorothiophenol, 4-methoxybenzyl chloride, and appropriate chlorinating agents.

    Reaction Conditions: The reaction conditions often involve the use of solvents like dichloromethane or toluene, and catalysts such as Lewis acids (e.g., aluminum chloride) to facilitate the formation of the desired product.

    Industrial Production: On an industrial scale, the production methods may involve continuous flow reactors to ensure efficient mixing and heat transfer, thereby optimizing the yield and purity of the compound.

Chemical Reactions Analysis

1-(Chloromethyl)-2-[(4-chlorophenyl)sulfanyl]-4-methoxybenzene undergoes various types of chemical reactions:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the chlorine atom.

    Oxidation and Reduction: The compound can undergo oxidation reactions to form sulfoxides or sulfones, and reduction reactions to yield corresponding sulfides.

    Common Reagents and Conditions: Typical reagents include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield sulfoxides, while reduction with lithium aluminum hydride can produce sulfides.

Scientific Research Applications

1-(Chloromethyl)-2-[(4-chlorophenyl)sulfanyl]-4-methoxybenzene has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a building block for drug development, particularly in the synthesis of compounds with therapeutic properties.

    Industry: In the materials science field, it is investigated for its potential use in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(Chloromethyl)-2-[(4-chlorophenyl)sulfanyl]-4-methoxybenzene involves its interaction with molecular targets and pathways:

    Molecular Targets: The compound can interact with various enzymes and receptors, depending on its specific derivatives and modifications.

    Pathways Involved: The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

1-(Chloromethyl)-2-[(4-chlorophenyl)sulfanyl]-4-methoxybenzene can be compared with similar compounds to highlight its uniqueness:

    Similar Compounds: Compounds such as 1-(Chloromethyl)-2-[(4-chlorophenyl)sulfanyl]-4-hydroxybenzene and 1-(Chloromethyl)-2-[(4-chlorophenyl)sulfanyl]-4-ethoxybenzene share structural similarities but differ in their substituents.

    Uniqueness: The presence of the methoxy group in this compound imparts unique chemical properties, such as increased electron density on the benzene ring, which can influence its reactivity and interactions with other molecules.

Properties

CAS No.

54506-89-7

Molecular Formula

C14H12Cl2OS

Molecular Weight

299.2 g/mol

IUPAC Name

1-(chloromethyl)-2-(4-chlorophenyl)sulfanyl-4-methoxybenzene

InChI

InChI=1S/C14H12Cl2OS/c1-17-12-5-2-10(9-15)14(8-12)18-13-6-3-11(16)4-7-13/h2-8H,9H2,1H3

InChI Key

LRHSIJONGKJFRD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)CCl)SC2=CC=C(C=C2)Cl

Origin of Product

United States

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